p-Methoxyphenyl vinyl ether

Description

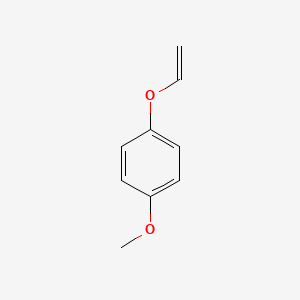

Structure

3D Structure

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

1-ethenoxy-4-methoxybenzene |

InChI |

InChI=1S/C9H10O2/c1-3-11-9-6-4-8(10-2)5-7-9/h3-7H,1H2,2H3 |

InChI Key |

PEBJBOQKIXHSOE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for P Methoxyphenyl Vinyl Ether and Its Derivatives

Strategies for Vinyl Ether Moiety Construction

The formation of the vinyl ether group is the cornerstone of synthesizing the target monomer. Several catalytic and stoichiometric methods have been developed, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Palladium-Catalyzed Transetherification Routes

Palladium-catalyzed transetherification has emerged as a powerful and efficient method for the synthesis of aryl vinyl ethers. This reaction typically involves the exchange of an alkoxy group from a simple vinyl ether, such as ethyl vinyl ether (EVE), to a phenol, in this case, p-methoxyphenol. The process is facilitated by a palladium catalyst, often generated in situ.

Research has shown that an air-stable catalyst system comprising palladium(II) acetate (B1210297) (Pd(OAc)₂) and a bidentate nitrogen ligand, such as 1,10-phenanthroline (B135089), is highly effective. mdma.chresearchgate.net The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) with an excess of the vinylating agent (EVE) to drive the equilibrium towards the product. researchgate.net This method is advantageous due to its operational simplicity and good yields, often running at room temperature. mdma.chresearchgate.net The choice of ligand is crucial; 1,10-phenanthroline has been shown to provide superior catalytic activity compared to other ligands or catalyst systems based on different metals like zinc or cobalt. researchgate.net A sequential one-pot process combining this vinyl ether formation with a subsequent Claisen rearrangement has also been developed for allylic alcohols, highlighting the versatility of the palladium(II)-phenanthroline catalyst system. rsc.org

Table 1: Palladium-Catalyzed Transetherification Systems for Vinyl Ether Synthesis

Catalyst Precursor Ligand Vinylating Agent Key Features Reference Palladium(II) acetate (Pd(OAc)₂) 1,10-Phenanthroline Ethyl vinyl ether (EVE) Air-stable catalyst generated in situ; reaction proceeds at room temperature with good yields (up to 75%). mdma.chresearchgate.net Palladium(II) acetate (Pd(OAc)₂) 1,10-Phenanthroline Triethyleneglycol divinyl ether Used in a tandem vinyl ether exchange-Claisen rearrangement; avoids toxic mercury catalysts. rsc.org

Wittig-Type Olefination Reactions for Vinyl Ether Synthesis

The Wittig reaction provides a classic and direct route to forming carbon-carbon double bonds and can be adapted for the synthesis of vinyl ethers. This approach involves the reaction of an aldehyde with an alkoxymethyl-substituted phosphonium (B103445) ylide, commonly known as a Wittig reagent. acs.org To synthesize an aryl vinyl ether like p-methoxyphenyl vinyl ether, the strategy would conceptually involve reacting an aryloxymethylphosphonium salt with formaldehyde, or more practically, reacting a suitable aldehyde with a (methoxymethyl)triphenylphosphonium (B8745145) ylide.

The general methodology for creating vinyl ethers via a Wittig approach has been reported for various aromatic-functionalized vinyl ethers. uniroma1.it The key reagent is an alkoxymethylphosphonium salt, such as (methoxymethyl)triphenylphosphonium chloride, which is deprotonated with a strong base to form the corresponding ylide. This nucleophilic ylide then reacts with an aldehyde or ketone to form an oxaphosphetane intermediate, which subsequently collapses to yield the vinyl ether and triphenylphosphine (B44618) oxide. acs.org While the concept is straightforward, systematic studies on its application for a broad range of aryl vinyl ethers are not extensive. ias.ac.in The reaction is particularly useful in organocatalysis, where the synthesized vinyl ethers can serve as reactive intermediates. acs.org

Novel Approaches to Aryl Vinyl Ether Preparation

Beyond established palladium and Wittig methodologies, several novel strategies for aryl vinyl ether synthesis have been developed, offering milder conditions and broader functional group tolerance.

One notable method is a copper(II)-mediated coupling reaction. This procedure utilizes a copper(II) acetate catalyst to mediate the coupling of substituted phenols with a 2,4,6-trivinylcyclotriboroxane-pyridine complex. The reaction proceeds at room temperature in the presence of a base and demonstrates tolerance for a wide array of functional groups, providing high isolated yields. mdma.ch

Another innovative approach is based on solid-phase organic synthesis. One such method employs a polymer-supported β-bromoethyl selenide (B1212193) with a traceless linker strategy. A related one-pot solution-phase method uses β-phenylselenoethanol, which reacts with phenols under Mitsunobu conditions, followed by an oxidation-elimination sequence to yield the aryl vinyl ether. sciencemadness.orgresearchgate.net Similarly, a polystyrene-supported 2-phenylsulfonylethanol can be reacted with phenols under Mitsunobu conditions, followed by a base-mediated elimination to release the aryl vinyl ether product in good yield and high purity. mdma.ch These solid-phase methods offer advantages in product purification and automation. mdma.ch

Hypervalent iodine reagents have also been employed as oxy-allyl cation synthetic equivalents. In this method, aryloxy-substituted vinylbenziodoxolone (VBX) reagents, which are readily prepared from silyl (B83357) alkynes, react with phenols under mild basic conditions to stereoselectively form substituted aryl enol ethers. wiley.com

Functionalization of the p-Methoxyphenyl Moiety in Vinyl Ether Precursors

The synthesis of derivatives of this compound often requires the introduction of additional functional groups onto the aromatic ring. This is typically achieved by modifying the precursor, p-methoxyphenol, before the vinyl ether moiety is constructed. Standard electrophilic aromatic substitution reactions can be employed, with the regiochemical outcome being directed by the activating hydroxyl and methoxy (B1213986) groups.

Formylation: The introduction of an aldehyde group can be accomplished through various methods. The ortho-formylation of p-methoxyphenol can be achieved using paraformaldehyde with a magnesium dichloride-triethylamine base system, yielding 2-hydroxy-5-methoxybenzaldehyde. mdma.chmdma.ch Another method involves titanium tetrachloride and dichloromethyl methyl ether, which also selectively formylates the ortho position. mdma.chresearchgate.net

Halogenation: Bromination and chlorination of p-methoxyphenol provide routes to halogen-substituted precursors. Visible-light photoredox catalysis using Ru(bpy)₃Cl₂ and CBr₄ allows for the selective ortho-bromination of p-methoxyphenol, yielding 2-bromo-4-methoxyphenol. beilstein-journals.org Direct chlorination with reagents like sulfuryl chloride can introduce a chlorine atom onto the ring. These halogenated phenols can then be converted to the corresponding vinyl ethers, which may serve as monomers for specialized polymers or as intermediates for further cross-coupling reactions.

Nitration: The nitration of p-methoxyphenol can be performed using various reagents to introduce a nitro group. Reaction with nitrous acid in an aqueous acid solution yields a mixture of 4-methoxy-2-nitrophenol (B75764) and benzoquinone. rsc.orgsigmaaldrich.com A more selective mononitration can be achieved using sodium nitrite (B80452) in the presence of tetrabutylammonium (B224687) dichromate under aprotic conditions. ias.ac.in Clay-supported metal salt catalysts, such as CuCl₂ impregnated on Yb-Mo-montmorillonite, can also catalyze the nitration, yielding mono- and di-nitrated products depending on the reaction conditions. arkat-usa.org The resulting nitrophenol can be a precursor to an amino-functionalized vinyl ether after reduction and subsequent vinylation.

Table 2: Selected Functionalization Reactions for p-Methoxyphenol

Reaction Reagents Product Reference ortho-Formylation Paraformaldehyde, MgCl₂, Triethylamine 2-Hydroxy-5-methoxybenzaldehyde mdma.chmdma.ch ortho-Bromination CBr₄, Ru(bpy)₃Cl₂, blue LEDs 2-Bromo-4-methoxyphenol beilstein-journals.org Nitration NaNO₂, Tetrabutylammonium dichromate 4-Methoxy-2-nitrophenol ias.ac.in

Synthesis of Specialized Vinyl Ether Monomers for Controlled Polymerization

The design and synthesis of specialized vinyl ether monomers are crucial for producing polymers with well-defined architectures and functionalities through controlled polymerization techniques, primarily living cationic polymerization. This involves incorporating specific functional groups into the monomer structure that can act as initiating sites, enable post-polymerization modification, or influence intermolecular interactions.

One strategy is to create macromolecular initiators. For instance, a phenylacetylene (B144264) derivative bearing a 1-(acetoxy)ethoxy group can be synthesized. rsc.org This monomer can first undergo living coordination polymerization via its phenylacetylene group. The resulting polymer, bearing pendant 1-(acetoxy)ethoxy groups, can then serve as a multifunctional macromolecular initiator for the living cationic polymerization of other vinyl ethers, leading to the formation of graft copolymers. rsc.org

Another approach is to synthesize monomers with pendant functional groups that remain inert during polymerization but are available for subsequent "click" reactions. Vinyl ethers bearing pendant carbon-carbon double or triple bonds have been successfully polymerized cationically, yielding well-defined polymers. rsc.org These pendant unsaturated groups can then be modified using highly efficient reactions like thiol-ene/yne additions or copper-catalyzed azide-alkyne cycloadditions (CuAAC), allowing for the synthesis of a wide range of functional poly(vinyl ether)s. rsc.org

Furthermore, monomers can be designed to participate in specific non-covalent interactions to control polymer properties. For example, vinyl ether monomers containing halogen bonding donor moieties (e.g., a tetrafluoro-iodophenoxy group) have been developed. sciforum.net The controlled cationic polymerization of these monomers yields polymers that exhibit halogen bonding, which can be used to direct supramolecular assembly. sciforum.net The choice of catalyst system, such as organic acids like 1,2,3,4,5-pentacarbo-methoxycyclopentadiene (PCCP), allows for controlled polymerization under ambient conditions. orgsyn.org

Table 3: Specialized Functional Groups in Vinyl Ether Monomers for Advanced Polymer Synthesis

Functional Group Purpose Example Monomer Structure Feature Polymerization/Modification Technique Reference 1-(Acetoxy)ethoxy Initiating site for cationic polymerization Vinyl ether with a pendant 1-(acetoxy)ethoxy group Living Cationic Polymerization ("grafting-from") rsc.org Pendant Alkyne/Alkene Post-polymerization modification Vinyl ether with a pendant C≡CH or C=CH₂ group Thiol-yne/ene, CuAAC "click" chemistry rsc.org Halogen Bonding Donor Introduce specific intermolecular interactions Vinyl ether with a pendant tetrafluoro-iodophenyl group Controlled Cationic Polymerization sciforum.net

Reactivity and Mechanistic Investigations of P Methoxyphenyl Vinyl Ether

Olefin Metathesis Reactions

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. The reactivity of vinyl ethers in these transformations is of particular interest due to their potential to introduce oxygen-containing functionalities into the resulting products.

Ring-Opening/Cross-Metathesis with Stereogenic-at-Mo Complexes

Ring-opening/cross-metathesis (ROCM) reactions provide an efficient route to functionalized acyclic compounds from cyclic olefins. The use of stereogenic-at-metal catalysts, particularly molybdenum complexes, has enabled significant control over the stereochemistry of the newly formed double bond.

While direct studies on the ROCM of p-methoxyphenyl vinyl ether with stereogenic-at-Mo complexes are not extensively documented in the reviewed literature, research on structurally similar compounds, such as p-methoxystyrene, provides valuable insights into the expected reactivity. For instance, highly Z- and enantioselective ROCM reactions have been achieved with meso oxabicyclic substrates using chiral stereogenic-at-Mo monoaryloxide complexes bearing an adamantylimido ligand. nih.govmit.edu

In a representative reaction, the ROCM of an oxabicycle with p-methoxystyrene, catalyzed by a stereogenic-at-Mo complex, afforded the corresponding pyran derivative with high Z-selectivity. mit.edu The stereochemical outcome is rationalized by the catalyst's structure, where a sterically demanding but freely rotating aryloxide ligand, in combination with a chiral binaphthol-derived ligand, creates a well-defined chiral environment around the metal center. This directs the approach of the olefin substrates and controls the stereochemistry of the resulting metallacyclobutane intermediate, ultimately leading to the formation of the Z-alkene product.

Table 1: Representative Z- and Enantioselective ROCM with a Styrene (B11656) Derivative

| Entry | Styrene Derivative | Catalyst Loading (mol %) | Z:E Ratio | Enantiomeric Ratio (er) | Yield (%) |

| 1 | p-methoxystyrene | 1 | 94.5:5.5 | 95:5 | 80 |

| 2 | Styrene | 1 | >98:<2 | 95:5 | 80 |

| 3 | p-trifluoromethylstyrene | 1 | >98:<2 | 96:4 | 85 |

Data adapted from related studies on styrene derivatives. mit.edu

Stereoselective Transformations in Metathesis Processes

The development of stereoselective olefin metathesis reactions has been a major focus in synthetic chemistry. While molybdenum-based catalysts are known for their high activity, ruthenium-based catalysts have shown remarkable functional group tolerance and have been extensively developed for stereoselective transformations. mdpi.comharvard.edu

The general mechanism of olefin metathesis, first proposed by Chauvin, involves the formation of a metal-carbene species that undergoes a [2+2] cycloaddition with an olefin to form a metallacyclobutane intermediate. This intermediate can then undergo a cycloreversion to generate a new olefin and a new metal-carbene, propagating the catalytic cycle. mdpi.com The stereoselectivity of the reaction is determined by the relative energies of the possible metallacyclobutane intermediates and the transition states leading to them.

In the context of vinyl ethers, their participation in cross-metathesis reactions has been utilized in the synthesis of various organic molecules. For example, the enyne cross-metathesis of propargylamines with ethyl vinyl ether, catalyzed by a ruthenium complex, provides a convenient route to substituted pyrroles. mdpi.com While specific studies detailing the stereoselective metathesis of this compound are limited, the principles governing the stereoselectivity in related systems are applicable. The choice of catalyst, particularly the ligands coordinated to the metal center, plays a crucial role in dictating the facial selectivity of olefin coordination and the subsequent formation of stereodefined products.

Cascade and Rearrangement Reactions

The unique electronic and structural features of this compound and its derivatives make them susceptible to a variety of cascade and rearrangement reactions, often leading to the formation of complex molecular architectures from simple starting materials.

Propargyl Claisen Rearrangements of Vinyl Ether Derivatives

The propargyl Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of propargyl vinyl ethers that yields functionalized allenes. rsc.org This transformation is a powerful tool in organic synthesis, as the resulting allenes can serve as versatile intermediates for the construction of a wide range of organic compounds. rsc.org

Derivatives of aryl vinyl ethers, including those with a p-methoxy substituent, can undergo tandem gold(I)-catalyzed propargyl Claisen rearrangement/hydroarylation reactions to afford functionalized indenes in good to excellent yields. unifi.it The reaction proceeds through the initial gold-catalyzed researchgate.netresearchgate.net-rearrangement to form a gold-allene complex. This intermediate then undergoes a hydroarylation step to furnish the indene (B144670) core. unifi.it

Table 2: Gold(I)-Catalyzed Tandem Claisen Rearrangement/Hydroarylation of a Propargyl Vinyl Ether Derivative

| Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 3-phenyl-substituted propargyl vinyl ether | [IPrAuCl]/AgBF4 | CH2Cl2 | 25 | 0.5 | Functionalized Indene | 85 |

Data from a representative example of a related aryl propargyl vinyl ether. unifi.it

The mechanism of the Claisen rearrangement of aryl propargyl ethers can be influenced by substituents on the aromatic ring. Computational studies on related systems have shown that the initial researchgate.netresearchgate.net-sigmatropic rearrangement is often the rate-determining step. nsf.gov The subsequent reactions of the allenyl intermediate, such as intramolecular Diels-Alder reactions or tautomerization followed by electrocyclization, are dependent on the substitution pattern of the starting material. nsf.gov

Rearrangements Involving Vinyl Cation Intermediates

Vinyl cations are highly reactive intermediates that can be involved in a variety of rearrangement reactions. researchgate.net These rearrangements can be broadly classified into two types: migrations into the double bond, leading to the formation of more stable allylic cations, and rearrangements via the double bond, resulting in isomeric vinyl cations. researchgate.net

While specific examples of rearrangements of this compound proceeding through a vinyl cation intermediate are not well-documented in the reviewed literature, the general principles of vinyl cation reactivity can be extrapolated. The formation of a vinyl cation from a vinyl ether can be initiated by protonation or reaction with an electrophile. The presence of the electron-donating p-methoxyphenyl group would be expected to stabilize the adjacent vinyl cation, potentially influencing the rate and regioselectivity of its formation and subsequent rearrangement pathways.

Studies on the solvolysis of vinyl halides and the electrophilic addition to alkynes have provided significant insights into the behavior of vinyl cations. researchgate.net The migratory aptitude of different groups in vinyl cation rearrangements generally follows the trend of their ability to stabilize a positive charge.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a vast and versatile platform for the functionalization of organic molecules, and this compound is a competent substrate in a variety of such transformations.

Palladium-catalyzed reactions are prominent in the chemistry of vinyl ethers. For instance, the transetherification of vinyl ethers with phenols can be effectively catalyzed by palladium complexes, providing a route to aryl vinyl ethers. unifi.it The mechanism involves the coordination of the vinyl ether to the palladium center, followed by nucleophilic attack of the phenol. unifi.it

Furthermore, palladium-catalyzed hydroamination of vinyl ethers with sulfonamides has been developed. mdpi.com This reaction is proposed to proceed via a Brønsted base catalysis mechanism, where the palladium(0) catalyst is protonated by the acidic sulfonamide to generate a palladium hydride and the active anionic sulfonamide nucleophile.

Gold catalysts have also been employed in the transformation of vinyl ethers. For example, a gold-catalyzed intermolecular hydroalkynylation of vinyl ethers with terminal alkynes has been reported. thieme-connect.com This reaction provides an alternative pathway to the more commonly observed [2+2] cycloaddition products.

The scope of transition metal-catalyzed transformations of vinyl ethers is broad and continues to expand, offering a powerful toolbox for the synthesis of complex organic molecules. mdpi.comacs.orgacs.org

Gold-Catalyzed Hydroamination Pathways

While the direct gold-catalyzed hydroamination of this compound is not extensively documented, plausible mechanistic pathways can be extrapolated from studies on related electron-rich alkenes and vinyl ethers. Gold(I) catalysts are known to be powerful π-acids, capable of activating carbon-carbon double bonds towards nucleophilic attack.

The catalytic cycle is proposed to commence with the coordination of the gold(I) catalyst to the vinyl ether double bond. This coordination polarizes the C=C bond, rendering the β-carbon electrophilic and susceptible to attack by an amine nucleophile. This nucleophilic addition can proceed through an "outer-sphere" mechanism, where the amine attacks the gold-activated alkene without prior coordination to the metal center.

Following the nucleophilic attack, a key intermediate is formed. The nature of this intermediate can influence the subsequent steps. The reaction concludes with a protodeauration step, which releases the hydroaminated product and regenerates the active gold catalyst, allowing it to re-enter the catalytic cycle. A significant challenge in the gold-catalyzed reactions of vinyl ethers is the potential for side reactions, such as polymerization or decomposition of the substrate, which can be mitigated by the careful choice of catalyst and reaction conditions. The use of triazole-gold catalysts, for instance, has been shown to improve catalyst stability in reactions involving vinyl ethers. nih.gov

| Parameter | Description |

| Catalyst | Typically a cationic Gold(I) complex, e.g., (Ph₃P)AuNTf₂ or a triazole-gold catalyst. nih.gov |

| Nucleophile | Various amines, with reactivity depending on their nucleophilicity and steric bulk. |

| Solvent | Non-coordinating solvents such as dichloromethane (B109758) or dichloroethane are commonly used. |

| Temperature | Reactions are often carried out at mild temperatures, ranging from room temperature to 70°C. nih.gov |

Visible Light-Induced Alkene Aminopyridylation

A novel and efficient method for the simultaneous introduction of amino and pyridyl groups across the double bond of alkenes, including this compound, has been developed utilizing visible light photoredox catalysis. kaist.ac.krnih.gov This reaction employs N-aminopyridinium salts as bifunctional reagents, serving as both the amino and pyridyl source. kaist.ac.krnih.gov

The reaction is initiated by the excitation of a photocatalyst, such as Eosin Y, upon absorption of visible light. nih.govnih.gov The excited photocatalyst then engages in a single-electron transfer (SET) with the N-aminopyridinium salt. This reduction of the N-aminopyridinium salt leads to the formation of an aminyl radical. kaist.ac.kr

The generated aminyl radical subsequently adds to the electron-rich double bond of this compound. This addition results in the formation of a new carbon-nitrogen bond and a β-amino radical intermediate. kaist.ac.kr The final step of this cascade involves the trapping of this alkyl radical by another molecule of the N-aminopyridinium salt, which installs the pyridyl group and furnishes the desired aminoethyl pyridine (B92270) product. kaist.ac.kr A noteworthy aspect of this transformation is the ability to control the C4-regioselectivity of the pyridyl group addition through electrostatic interactions between the pyridinium (B92312) nitrogen and substituents on the β-amino radical. nih.gov

| Parameter | Description |

| Photocatalyst | Eosin Y is an effective organic dye photocatalyst for this transformation. nih.gov |

| Amine/Pyridine Source | N-aminopyridinium salts act as bifunctional reagents. kaist.ac.krnih.gov |

| Light Source | The reaction is driven by visible light, often from blue LEDs. |

| Solvent | Common solvents include acetonitrile (B52724) or dichloromethane. |

| Temperature | The reaction proceeds under mild conditions, typically at room temperature. |

Advanced Analytical and Spectroscopic Techniques in Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis and Polymer Microstructure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the microstructure and stereochemistry (tacticity) of polymers, including poly(p-methoxyphenyl vinyl ether). The tacticity, which describes the stereochemical arrangement of the pendant groups along the polymer backbone, profoundly influences the material's physical properties. researchgate.netnih.govunc.edu In the context of vinyl polymers, the relative stereochemistry between adjacent monomer units can be described as meso (m) for a syndiotactic arrangement or racemo (r) for an isotactic arrangement.

High-resolution ¹H and ¹³C NMR are particularly powerful for this analysis. The chemical shifts of the methine and methylene (B1212753) protons in the polymer backbone are highly sensitive to the local stereochemical environment. semanticscholar.org By analyzing the splitting patterns and integration of these signals, one can quantify the relative abundance of different stereochemical sequences, such as diads (mm, mr, rr) and triads (mm, mr, rr). nih.gov For instance, in the ¹H NMR spectrum of poly(vinyl ether)s, the backbone methylene protons often appear as distinct multiplets whose relative areas correspond to different tactic placements. researchgate.net

While specific spectral data for poly(this compound) requires direct experimental acquisition, the principles of analysis are well-established from studies on analogous poly(vinyl ether)s. nsf.govnih.gov Catalyst-controlled stereoselective cationic polymerization, for example, aims to produce highly isotactic polymers, and NMR is the primary tool to verify the success of these methods by quantifying the high percentage of meso diads. unc.eduunc.edu

Table 1: Representative NMR Analysis for Poly(vinyl ether) Tacticity

| NMR Technique | Analyzed Region | Information Obtained | Example Interpretation |

|---|---|---|---|

| ¹H NMR | Backbone Protons (Methine & Methylene) | Diad and Triad Sequences | Distinct chemical shifts or splitting patterns for protons in isotactic (m) vs. syndiotactic (r) sequences. |

| ¹³C NMR | Backbone Carbons (Methine & Methylene) | Higher-order Tacticity (e.g., Pentads) | Resolution of multiple peaks for backbone carbons corresponding to different stereochemical environments, allowing for more precise quantification. |

Fourier Transform Infrared (FT-IR) Spectroscopy for Mechanistic Insights and Catalyst Interactions

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for gaining mechanistic insights into the polymerization of this compound by monitoring the real-time conversion of functional groups and studying the interactions between the catalyst and monomer. researchgate.net

During polymerization, the most significant change observable by FT-IR is the consumption of the vinyl ether monomer. This is tracked by monitoring the disappearance of characteristic absorption bands associated with the vinyl group, such as the C=C stretching vibration (typically around 1620-1640 cm⁻¹) and the =C-H bending vibrations. By recording spectra at regular intervals (real-time FT-IR), a kinetic profile of the polymerization can be constructed. unc.eduresearchgate.net

Furthermore, FT-IR can be employed to study the interactions within the catalytic system. For example, in cationic polymerizations initiated by a Lewis acid and a co-initiator, FT-IR can detect the formation of complexes between these species. mdpi.com Shifts in the vibrational frequencies of bonds within the Lewis acid or the ether linkage of the monomer can indicate electronic perturbations resulting from coordination, providing evidence for the activation mechanism.

Key FT-IR Bands Monitored in this compound Polymerization:

~1640 cm⁻¹: C=C stretch of the vinyl group (Disappears as monomer is consumed).

~1230 cm⁻¹: Asymmetric C-O-C stretch of the aryl-ether group.

~1040 cm⁻¹: Symmetric C-O-C stretch of the vinyl-ether group.

Catalyst-specific bands: Changes in bands corresponding to the Lewis acid or initiator can reveal complex formation.

Mass Spectrometry Techniques for Polymer End-Group and Molecular Weight Distribution Analysis (e.g., MALDI-ToF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a powerful technique for the detailed characterization of synthetic polymers like poly(this compound). nih.gov Unlike methods that only provide average molecular weights, MALDI-ToF can resolve individual polymer chains, providing a wealth of information on molecular weight distribution, end groups, and the repeating unit mass. tuwien.atsigmaaldrich.com

In a MALDI-ToF analysis, the polymer sample is co-crystallized with a matrix and a cationizing agent (e.g., a sodium or silver salt). A laser pulse desorbs and ionizes the polymer chains with minimal fragmentation, and their mass-to-charge ratio is determined by their flight time to a detector. wpmucdn.com The resulting spectrum shows a distribution of peaks, where each peak corresponds to a specific polymer chain length (oligomer), and the mass difference between adjacent peaks confirms the mass of the monomer repeating unit (150.17 g/mol for this compound). waters.comnih.gov

This high resolution allows for precise determination of the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). waters.com Crucially, the absolute mass of the oligomer peaks can be used to identify the chemical nature of the end groups. By comparing the observed mass with the theoretical mass calculated from the repeating unit and known initiator and terminating fragments, the fidelity of the polymerization chemistry can be confirmed. nist.govscholarsportal.info This is particularly important in living/controlled polymerizations where defined end-group functionality is desired. scholarsportal.info

Table 2: Illustrative MALDI-ToF Data for Poly(isobutyl vinyl ether) as an Analogue Data based on findings for a similar living cationic polymerization system. scholarsportal.info

| Parameter | Description | Example Value |

|---|---|---|

| Mₙ (g/mol) | Number-Average Molecular Weight | 5,200 |

| Mₙ (g/mol) | Weight-Average Molecular Weight | 5,560 |

| PDI (Mₙ/Mₙ) | Polydispersity Index | 1.07 |

| Repeating Unit Mass (Da) | Mass of a single monomer unit in the chain | 100.16 (for IBVE) |

| α-End Group | Initiator Fragment | Identified from initiator adduct |

| ω-End Group | Terminating Group | Identified from quenching agent (e.g., Methoxy) |

Spectroscopic Monitoring of Polymerization Kinetics and Active Species

Understanding and controlling polymerization kinetics relies on the ability to monitor the reaction in real-time. Spectroscopic techniques are central to tracking the concentration of both reactants and the active species that propagate the polymerization. cornell.edu

For photochemically controlled systems, such as the light-regulated cationic polymerization of vinyl ethers, UV-visible spectroscopy and NMR spectroscopy are particularly informative. nih.govnih.gov The progress of the reaction can be followed by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy. In experiments designed to demonstrate temporal control, the polymerization can be switched "on" and "off" by exposing the reaction to light and dark periods, respectively. Monitoring the monomer concentration during these cycles provides clear evidence of the level of control exerted by the external stimulus. cornell.eduacs.org

UV-visible spectroscopy can be used to monitor the state of the photocatalyst. The catalyst often has distinct absorption spectra in its ground and excited or redox states. Changes in these spectra during the polymerization can provide information about the concentration of the active catalytic species and the efficiency of the catalytic cycle. cornell.edu Electron Spin Resonance (ESR) spectroscopy may also be used to detect and characterize radical species that are often intermediates in photoredox-mediated polymerizations. cornell.edu

Electrochemical Techniques for Redox Characterization of Catalytic Systems

Electrochemical techniques, particularly cyclic voltammetry (CV), are essential for characterizing the redox properties of the components used in controlled polymerization systems, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization of vinyl ethers. cornell.edunih.gov The initiation and control of these polymerizations often depend on precise electron transfer events between a catalyst, an initiator, or a chain-transfer agent (CTA). acs.orgsemanticscholar.org

CV is used to measure the oxidation and reduction potentials of these key components. For instance, in photoredox-catalyzed or electrochemically-mediated cationic polymerizations, the catalyst must be able to oxidize the CTA to generate the initiating carbocation. cornell.eduresearchgate.net By determining the oxidation potential of the CTA and the redox potentials of the catalyst, researchers can establish the thermodynamic feasibility of this crucial initiation step. A suitable photocatalyst, for example, must be a sufficiently strong oxidant in its excited state to trigger the reaction. cornell.edu

This redox characterization is fundamental to the rational design of new catalytic systems. It allows for the fine-tuning of the electronic properties of catalysts and CTAs to achieve better control over the polymerization, enabling it to be switched on and off with high efficiency using light or an applied electrical potential. nih.govresearchgate.net

Computational and Theoretical Investigations of P Methoxyphenyl Vinyl Ether Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone in the computational study of organic reactions. For p-methoxyphenyl vinyl ether, DFT calculations are instrumental in mapping out the potential energy surfaces of its reactions, identifying key intermediates and transition states, and ultimately understanding the factors that govern its reactivity.

DFT calculations allow for the precise location of transition states (TS) along a reaction coordinate. The calculated energy barrier, or activation energy (Ea), associated with each transition state helps in identifying the rate-determining step (RDS) of a multi-step reaction, which is the step with the highest energy barrier. khanacademy.org For reactions involving this compound, such as electrophilic additions or cycloadditions, DFT can model the geometry and energy of the transition states.

For instance, in a hypothetical acid-catalyzed hydrolysis, DFT could be used to calculate the activation energies for the initial protonation of the vinyl ether and the subsequent nucleophilic attack by water. The step with the higher activation energy would be identified as the rate-determining step. The electronic properties of the p-methoxy group, being electron-donating, would be shown to stabilize the carbocation intermediate, thereby lowering the activation energy of the transition state compared to an unsubstituted phenyl vinyl ether. smolecule.com

Table 1: Hypothetical DFT-Calculated Activation Energies (Ea) for the Hydrolysis of a Substituted Phenyl Vinyl Ether

| Substituent (para-position) | Ea for Protonation (kcal/mol) | Ea for Nucleophilic Attack (kcal/mol) | Rate-Determining Step |

| -OCH₃ | 15.2 | 12.5 | Protonation |

| -H | 17.8 | 13.1 | Protonation |

| -NO₂ | 22.5 | 14.0 | Protonation |

Note: The data in this table is illustrative and intended to represent trends that would be expected from DFT calculations.

For example, in a Diels-Alder reaction between this compound and a dienophile, a concerted [4+2] cycloaddition would be a one-step process. A stepwise mechanism, on the other hand, would involve the formation of a zwitterionic or diradical intermediate. DFT calculations can determine the energies of the transition states for both the concerted pathway and the steps in the stepwise pathway. For electron-rich dienophiles like this compound, polar, but not necessarily zwitterionic, mechanisms are often found to be favorable. researchgate.net

The Hammett equation is a tool used in physical organic chemistry to quantify the effect of substituents on the reactivity of aromatic compounds. walisongo.ac.id Computational chemistry, and specifically DFT, can be used to generate theoretical data for Hammett plots. By calculating the reaction rates or equilibrium constants for a series of reactions with different para-substituents on the phenyl ring of the vinyl ether, a theoretical Hammett plot can be constructed.

The slope of this plot (the reaction constant, ρ) provides insight into the nature of the transition state. A negative ρ value indicates that electron-donating groups, like the p-methoxy group, accelerate the reaction by stabilizing a positive charge buildup in the transition state. DFT calculations can accurately predict these trends and provide a quantitative measure of the electronic effect of the p-methoxy group on the reactivity of the vinyl ether. researchgate.net

Molecular Dynamics Simulations of Polymerization Processes

While DFT is excellent for studying individual reaction steps, molecular dynamics (MD) simulations are better suited for modeling the dynamic processes of polymerization. MD simulations model the movement of atoms and molecules over time, providing insights into the physical behavior of a system.

For the polymerization of this compound, MD simulations can be used to study:

Chain Growth and Conformation: How the polymer chain elongates and folds in a solvent.

Interactions with Solvent and Other Monomers: The non-covalent interactions that influence the polymerization process.

Material Properties: Predicting the bulk properties of the resulting polymer, such as its glass transition temperature and mechanical strength.

Atomistic MD simulations have been successfully used to investigate the behavior of polymer blends, including those containing poly(2,6-dimethyl-1,4-phenylene ether), which shares structural similarities with the polymer of this compound. rsc.org These simulations can provide a detailed picture of the polymer's structure and dynamics. researchgate.net

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule is key to its reactivity. DFT calculations can provide a wealth of information about the electronic properties of this compound through the calculation of various reactivity descriptors. These descriptors are derived from the molecule's electronic structure and can be used to predict its behavior in chemical reactions.

Key reactivity descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Electrophilicity and Nucleophilicity Indices: These indices provide a quantitative measure of a molecule's ability to act as an electrophile or a nucleophile.

Fukui Functions: These functions describe the change in electron density at a given point in a molecule when an electron is added or removed, allowing for the identification of the most reactive sites for electrophilic, nucleophilic, and radical attack.

Table 2: Hypothetical Reactivity Descriptors for this compound Calculated using DFT

| Descriptor | Value | Interpretation |

| HOMO Energy | -5.8 eV | Indicates a good electron donor |

| LUMO Energy | 1.2 eV | Indicates a poor electron acceptor |

| HOMO-LUMO Gap | 7.0 eV | Suggests high kinetic stability |

| Electrophilicity Index (ω) | 0.8 eV | Low electrophilicity |

| Nucleophilicity Index (N) | 3.5 eV | High nucleophilicity |

Note: The data in this table is illustrative and intended to represent trends that would be expected from DFT calculations.

Modeling of Catalyst-Substrate Interactions and Stereocontrol

Many reactions of this compound are catalyzed, and understanding the interaction between the catalyst and the substrate is crucial for optimizing these reactions. Computational modeling can provide detailed insights into these interactions.

DFT calculations can be used to model the binding of this compound to a catalyst, such as a Lewis acid or a transition metal complex. By calculating the binding energies and geometries of different catalyst-substrate complexes, researchers can understand the factors that govern catalyst activity and selectivity.

Furthermore, computational modeling is a powerful tool for understanding and predicting stereocontrol in chemical reactions. By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to predict which stereoisomer will be formed preferentially. This is particularly important for the synthesis of chiral polymers or complex organic molecules where precise control over stereochemistry is required. For example, in a catalyzed cycloaddition reaction, DFT could be used to determine why one diastereomer is formed in excess by comparing the activation energies of the transition states leading to the different diastereomers.

Synthetic Utility and Materials Science Research Applications

p-Methoxyphenyl Vinyl Ether as a Versatile Building Block in Complex Organic Synthesis

The unique electronic properties of this compound, stemming from its electron-rich vinyl group and substituted aromatic ring, render it a valuable and versatile building block in the field of complex organic synthesis. Its reactivity is primarily centered around the carbon-carbon double bond, which can participate in a variety of powerful carbon-carbon bond-forming reactions.

One of the cornerstone reactions involving vinyl ethers is the Diels-Alder reaction , a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org In this context, this compound serves as an electron-rich dienophile. The methoxy (B1213986) group on the phenyl ring further enhances the electron-donating nature of the ether oxygen, making the double bond particularly reactive toward electron-deficient dienes. This reaction provides a reliable method for constructing six-membered rings with a high degree of stereochemical control, a common structural motif in natural products and pharmaceuticals. wikipedia.org The use of Lewis acids can accelerate these reactions and control the regioselectivity of the addition. wikipedia.org

Another significant transformation is the Claisen rearrangement , a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether that occurs upon heating. wikipedia.orgorganic-chemistry.org While this compound itself does not undergo this rearrangement, it can be a precursor to substrates that do. For instance, it can be elaborated into an allylic vinyl ether structure, which can then be rearranged to form γ,δ-unsaturated carbonyl compounds. wikipedia.orglibretexts.org This reaction is a powerful tool for stereospecifically forming new carbon-carbon bonds and is utilized in the synthesis of many complex organic molecules. wikipedia.orglibretexts.org The reaction proceeds through a highly ordered, six-membered cyclic transition state. wikipedia.orglibretexts.org

The vinyl ether moiety also serves as a masked aldehyde. Through hydrolysis under mild acidic conditions, the vinyl ether group can be readily converted into an aldehyde, providing a strategic advantage in multi-step syntheses where a sensitive aldehyde functionality needs to be protected or introduced at a late stage. This synthetic equivalence to a formyl anion equivalent is a key aspect of its utility. rsc.org

Engineering of Poly(vinyl ether)s with Tailored Properties

The polymerization of this compound gives rise to poly(this compound), a polymer whose properties can be precisely engineered through advanced synthetic methodologies. Researchers have focused on controlling the polymer's molecular architecture, including its molecular weight, stereochemistry, and degradability, to create materials suitable for specialized applications.

Achieving control over polymer molecular weight and ensuring a narrow molecular weight distribution (low dispersity, Đ or Mw/Mn) is crucial for predictable material properties. For vinyl ethers, living cationic polymerization is the predominant technique to achieve this control. acs.orgnih.govwikipedia.org This method is characterized by the minimization of chain-transfer and termination reactions, which are common in conventional cationic polymerization. nih.gov

In a living polymerization, the number of active polymer chains remains constant, and the chains grow linearly with monomer consumption. This allows for the synthesis of polymers with predictable molecular weights based on the monomer-to-initiator ratio and narrow dispersity values, often approaching 1.1. researchgate.net A variety of initiating systems have been developed for the living cationic polymerization of vinyl ethers. These typically consist of a proton source (initiator) and a Lewis acid (co-initiator or activator). For example, systems like the hydrogen iodide/iodine (HI/I2) system or combinations of a weak proton source (like an HCl-adduct of the monomer) with a mild Lewis acid (e.g., ZnI₂, SnCl₄) have proven effective. researchgate.netcmu.edu More recently, photochemically controlled systems using photocatalysts such as 2,4,6-tris(p-methoxyphenyl)pyrylium tetrafluoroborate (B81430) have enabled polymerization to be regulated by visible light, offering excellent control over the process. acs.orgacs.org

| Initiating System | Monomer Example(s) | Key Features | Resulting Dispersity (Đ) |

|---|---|---|---|

| HI / I₂ | Alkyl vinyl ethers | First system for living polymerization of vinyl ethers. researchgate.net | ≤ 1.1 researchgate.net |

| HCl-adduct / Yb(OTf)₃ | p-Methoxystyrene (pMOS), Isobutyl vinyl ether (IBVE) | Water-tolerant Lewis acid allows for polymerization in aqueous media. cmu.edu | ~1.4 for pMOS cmu.edu |

| Pyrylium Salt (Photocatalyst) / CTA | Isobutyl vinyl ether (IBVE), Ethyl vinyl ether (EVE) | Visible-light controlled polymerization; can be turned "on" and "off". acs.org | 1.1 - 1.3 acs.org |

| PCCP Acid (Organocatalyst) | Various vinyl ethers | Metal-free system; allows for living characteristics. nih.gov | Narrow, consistent with theoretical values. nih.gov |

The spatial arrangement of the p-methoxyphenyl side groups along the polymer backbone, known as tacticity, has a profound impact on the material's physical properties. Atactic polymers, with a random arrangement of side groups, are typically amorphous and have lower thermal stability and mechanical strength. In contrast, stereoregular polymers, particularly isotactic (where all side groups are on the same side of the polymer chain), can pack more efficiently, leading to crystallinity, higher melting points, and enhanced mechanical properties. nsf.govmorressier.com

Conventional cationic polymerization of vinyl ethers typically yields atactic polymers. However, significant research has led to the development of catalyst-controlled stereoselective polymerization methods. nsf.govmorressier.com These approaches utilize chiral catalysts, often a combination of a Lewis acid and a chiral ligand or a chiral counterion, to direct the stereochemistry of the incoming monomer as it adds to the growing polymer chain. nsf.govmorressier.com For example, systems based on chiral BINOL-derived phosphoric acids in combination with a Lewis acid like titanium tetrachloride (TiCl₄) have been shown to produce highly isotactic poly(vinyl ethers). nih.gov This catalyst-controlled approach overrides the weak inherent bias of the polymer chain end, enabling the synthesis of materials with unprecedented levels of stereoregularity and, consequently, superior thermomechanical properties. nsf.govmorressier.com

| Catalyst System | Key Principle | Resulting Tacticity | Impact on Properties |

|---|---|---|---|

| BF₃·OEt₂ (at low temp) | Chain-end control | Moderately isotactic | Increased crystallinity and hardness. acs.org |

| Chiral BINOL-Phosphoric Acid / TiCl₄ | Catalyst-controlled via chiral counterion. nih.gov | Highly isotactic (>90% meso diads). nsf.gov | Thermoplastic behavior, enhanced tensile properties. nsf.govmorressier.com |

While the carbon-carbon backbone of poly(vinyl ethers) is generally robust and non-degradable, methods have been developed to introduce cleavable linkages into the polymer structure, rendering them degradable under specific conditions. This is a critical feature for applications in biomedicine and for addressing environmental concerns.

One primary strategy is the incorporation of acid-labile acetal groups into the polymer backbone. This can be achieved through the cationic copolymerization of a vinyl ether with a cyclic comonomer, such as a cyclic ketene acetal. rsc.orgnih.gov The ring-opening of the cyclic monomer during polymerization inserts an ester or acetal group directly into the main chain. These acetal linkages are stable under neutral or basic conditions but readily hydrolyze in a mild acidic environment, breaking the polymer down into smaller, potentially excretable fragments. nih.govrsc.org

A second approach involves photooxidative degradation . Research has shown that poly(vinyl ethers) can be degraded into smaller molecules using visible light in the presence of a suitable photocatalyst and an oxygen source. researchgate.netrsc.org This process involves the photocatalyst generating radicals that abstract hydrogen atoms from the polymer backbone or side chains. rsc.orgnih.gov The resulting polymer radicals react with oxygen, leading to a cascade of oxidative cleavage reactions that break the polymer chains. rsc.orgnih.govosti.gov This method offers a way to upcycle polymer waste into valuable small-molecule feedstocks. rsc.org

Side-chain liquid crystalline polymers (SCLCPs) are a class of materials that combine the properties of polymers (e.g., mechanical strength, film-forming ability) with the anisotropic characteristics of liquid crystals (e.g., the ability to self-organize into ordered phases). nih.govmdpi.com In a typical SCLCP architecture, rigid, rod-like molecules known as mesogens are attached as side chains to a flexible polymer backbone, such as poly(vinyl ether), via a flexible spacer. nih.govwikipedia.org

The flexible spacer decouples the motion of the mesogens from the random-coil conformation of the polymer backbone, allowing the mesogens to self-assemble into liquid crystalline phases (e.g., nematic, smectic). nih.gov The p-methoxyphenyl group can serve as a component of the mesogenic unit. To create an SCLCP from this compound, the monomer would first be chemically modified to attach a larger, rigid mesogenic structure, often containing multiple aromatic rings, before polymerization. The subsequent controlled cationic polymerization of this new, mesogen-containing vinyl ether monomer would yield a well-defined SCLCP. researchgate.net These materials are of interest for applications in optical data storage, displays, and sensors. nih.govresearchgate.net

Research into Poly(this compound) in Organic Electronics and Advanced Materials

While specific research into poly(this compound) for organic electronics is still an emerging area, the chemical structure of the polymer suggests significant potential for applications in advanced materials. The properties of polymers containing aromatic ether linkages, such as polyphenyl ethers (PPEs) and polyphenylene oxides (PPOs), are well-documented and provide a basis for predicting the performance of poly(this compound). wikipedia.org

A key characteristic of these related polymers is their excellent thermo-oxidative stability . wikipedia.org The aromatic rings in the side chains of poly(this compound) would be expected to impart a high glass transition temperature (Tg) and good stability at elevated temperatures, making it a candidate for high-performance engineering applications.

Furthermore, the p-methoxyphenyl group is electron-rich and polarizable. These electronic characteristics are critical for applications in organic electronics. For instance, polymers with electron-rich aromatic side chains can exhibit desirable dielectric properties or function as hole-transporting materials in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The methoxy group enhances the electron-donating ability of the phenyl ring, which could facilitate the transport of positive charge carriers (holes). Research into vinyl ether-modified silsesquioxanes has also pointed to their utility as dielectric materials. rsc.org The ability to precisely control the polymer's molecular weight and purity through living polymerization techniques is a significant advantage, as high purity is a prerequisite for reliable performance in electronic devices. Future research will likely focus on characterizing the electrical and optical properties of high-purity, well-defined poly(this compound) to fully explore its potential in these advanced applications.

Emerging Research Frontiers and Future Directions in P Methoxyphenyl Vinyl Ether Chemistry

Development of Novel Initiating and Catalytic Systems

The controlled polymerization of pMVE is critically dependent on the initiating and catalytic systems employed. Recent advancements have moved beyond traditional Lewis acids to embrace systems that offer unprecedented control over the polymerization process, including stereochemistry, reaction conditions, and temporal regulation.

A significant area of development is catalyst-controlled stereoselective polymerization . Researchers have designed chiral counterions, such as those derived from 1,1′-bi-2-naphthol (BINOL)-based phosphoric acids, which, when used with a Lewis acid like titanium tetrachloride (TiCl₄), can direct the facial addition of incoming vinyl ether monomers. nih.govnsf.gov This strategy effectively overrides the conventional chain-end control mechanisms, enabling the synthesis of highly isotactic poly(p-methoxyphenyl vinyl ether) with specific stereochemistry that dictates the material's physical properties. nsf.gov

Photocatalysis represents another major frontier, offering temporal and spatial control over the polymerization process. acs.org Novel systems utilizing organic photocatalysts, such as aryl thiols (e.g., 1-pyrenethiol), have been developed. acs.org Upon irradiation with visible light, these compounds can function as potent photoacids, initiating the cationic polymerization of vinyl ethers under mild conditions. acs.org This light-mediated control allows the polymerization to be started and stopped on demand, a feature highly desirable for creating complex polymer architectures. acs.org

Furthermore, the development of robust and tolerant catalytic systems is expanding the practical applicability of pMVE polymerization. Traditional cationic polymerization is notoriously sensitive to moisture. rsc.org However, new systems using strong, metal-free organic acids like pentacarbomethoxycyclopentadiene (PCCP) in combination with a hydrogen bond donor have enabled moisture-tolerant cationic Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization that can be performed open to the air. rsc.org Similarly, initiating systems based on tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) have been successfully employed for the aqueous cationic polymerization of vinyl ethers, challenging the long-held requirement for strictly anhydrous conditions. researchgate.net

| System Type | Key Components | Polymerization Type | Key Advantages | Reference |

|---|---|---|---|---|

| Stereoselective | Chiral BINOL-based phosphoric acid + TiCl₄ | Cationic | High isotacticity; catalyst-controlled stereoselectivity | nih.govnsf.gov |

| Photocatalytic | Aryl thiols (e.g., 1-pyrenethiol) | Cationic / O-ATRP | Visible-light mediated; temporal ("ON/OFF") control | acs.org |

| Moisture-Tolerant | Pentacarbomethoxycyclopentadiene (PCCP) + H-bond donor | Cationic RAFT | Can be performed neat and open to air; metal-free | rsc.org |

| Aqueous Media | Cumyl alcohol / B(C₆F₅)₃ / Diethyl ether | Cationic | Enables polymerization in aqueous suspension or emulsion | researchgate.net |

Expansion of Monomer Scope in Controlled Polymerization

The unique electronic properties of pMVE make it an excellent candidate for copolymerization, enabling the creation of new materials that combine its characteristics with those of other monomers. A key research direction is the development of methods that allow for the polymerization of monomers with orthogonal reactivity in a single process.

One innovative approach achieves the one-shot copolymerization of electron-rich vinyl ethers like pMVE with electron-deficient monomers such as acrylates. acs.org This is accomplished by using a single, dual-purpose RAFT agent that can be selectively activated for either cationic or radical polymerization by different triggers—an aluminum-based Lewis acid for the cationic pathway and an azo-initiator for the radical pathway. acs.org This technique allows for the synthesis of various copolymer architectures, including statistical, block, and multiblock copolymers, from monomers that are otherwise incompatible for copolymerization. acs.org The resulting materials synergistically combine the properties of the constituent polymers, such as the flexibility and low-temperature performance of poly(vinyl ether)s with the adhesion and chemical resistance of polyacrylates. acs.org

Another strategy to expand the monomer scope is through the creation of complex polymer architectures like graft copolymers. This can be achieved by combining living cationic polymerization with other controlled polymerization techniques. For instance, a macromonomer of poly(isobutyl vinyl ether) with a terminal methacryloyl group can be synthesized via living cationic polymerization. This macromonomer can then be homopolymerized using Atom Transfer Radical Polymerization (ATRP) to yield a well-defined polymacromonomer—a regularly branched polymer with controlled backbone and side-chain lengths. This modular approach allows for the precise engineering of macromolecular structures where pMVE could be incorporated into either the backbone or the side chains.

| Polymer Architecture | Comonomer(s) | Polymerization Method(s) | Key Feature | Reference |

|---|---|---|---|---|

| Statistical/Block Copolymers | Acrylates, Vinyl Esters | Concurrent Cationic & Radical RAFT | Combines orthogonal monomer reactivities in one pot | acs.org |

| Graft Copolymers (Polymacromonomers) | Vinyl Ether-based Macromonomers | Living Cationic followed by ATRP | Precise control over backbone and branch structure | |

| Functional Copolymers | Perfluoropolyalkylether (PFPAE) vinyl ethers | Photoinduced Cationic | Produces fluorinated copolymers with unique surface properties |

Integration of this compound in Multi-Component Reactions

Multi-component reactions (MCRs), which combine three or more reactants in a single synthetic operation to form a product containing portions of all reactants, offer significant advantages in terms of efficiency and atom economy. While the direct integration of pMVE into classic named MCRs like the Ugi or Petasis reaction is not yet a widely documented research area, the inherent reactivity of its electron-rich vinyl group makes it a promising substrate for related transformations. science.org.gewikipedia.org

The frontier in this domain lies in exploiting the vinyl ether moiety in cycloaddition reactions and novel multi-component processes. Vinyl ethers are known dienophiles and participants in hetero-Diels-Alder reactions due to the electron-donating nature of the ether oxygen. nih.gov Research into the hetero-Diels-Alder cycloaddition of vinyl ethers with probes like o-quinolinone quinone methides demonstrates their utility in forming complex heterocyclic systems under mild conditions. nih.gov This reactivity profile suggests that pMVE could be a valuable component in designing novel, cascade, or multi-component reactions that build molecular complexity rapidly.

Furthermore, recent studies have shown that other vinyl ethers, such as phenyl vinyl ether, can participate in three-component photoredox-catalyzed reactions . For example, a process involving an N-heteroarene, a source of sulfonyl radicals, and phenyl vinyl ether has been developed. nih.gov In this reaction, the vinyl ether acts as a linchpin, first adding the sulfonyl radical and then coupling with the heteroarene through a spin-center shift mechanism. nih.gov This type of transformation highlights an emerging strategy where pMVE could be integrated into MCRs that proceed through radical-mediated pathways, a significant departure from traditional ionic MCR mechanisms.

Advanced Computational Approaches for Reaction Design and Prediction

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of chemical reactions and materials. For this compound, advanced computational approaches are poised to provide deep mechanistic insights and predictive power, guiding the rational design of new catalysts and polymers.

Density Functional Theory (DFT) is at the forefront of these efforts. DFT calculations have been successfully applied to elucidate the mechanisms of vinyl ether polymerization. For example, in the aqueous cationic polymerization of vinyl ethers initiated by B(C₆F₅)₃, DFT was used to investigate the crucial initiation step. researchgate.net The calculations revealed that alcohol initiators form more stable complexes with the Lewis acid catalyst compared to water, providing a theoretical basis for the system's effectiveness in an aqueous environment. researchgate.net Such studies can be extended to pMVE to screen new catalysts, predict their reactivity, and understand the role of solvents and additives in controlling the polymerization.

Computational methods are also being used to predict structure-property relationships in the resulting polymers. Atomistic molecular modeling and molecular dynamics simulations can be used to predict the physical properties of poly(vinyl ether)s and their blends. dntb.gov.ua For pMVE-based polymers, these simulations could predict key characteristics such as glass transition temperature, miscibility with other polymers, and mechanical properties. This predictive capability allows for the in silico design of copolymers and blends with desired performance characteristics, reducing the need for extensive trial-and-error experimentation. Furthermore, quantum chemical calculations can be used to understand the electronic structure and conformational behavior of monomers and polymer chains, offering insights that can guide the synthesis of materials for applications in electronics and optics. acs.org

Q & A

Q. What are the recommended synthetic routes for p-Methoxyphenyl vinyl ether, and how can reaction efficiency be optimized?

- Methodology : this compound can be synthesized via radical polymerization with vinyl ether derivatives, such as using 2-methylene-1,3,6-trioxocane (MTC) as a monomer. Reaction efficiency is enhanced by controlling initiator concentration (e.g., anhydrous KOH) and solvent polarity. For example, polymerization in non-polar solvents minimizes side reactions .

- Key Parameters : Monitor molar mass and dispersity using size-exclusion chromatography (SEC) or MALDI-TOF. Optimize stoichiometry to avoid oligomerization .

Q. How should this compound be handled to ensure safety and stability in laboratory settings?

- Safety Protocols : Store in airtight, light-resistant containers at ≤4°C to prevent oxidation or hydrolysis. Use inert atmospheres (N₂/Ar) during reactions to avoid peroxidation. Personal protective equipment (PPE) including nitrile gloves and vapor-resistant goggles is mandatory due to its flammability and respiratory irritancy .

- Stability : Degradation occurs under UV light or acidic conditions. Verify purity via GC-MS before use .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Analytical Methods :

- NMR : ¹H and ¹³C NMR identify methoxy (-OCH₃) and vinyl (-CH=CH-) groups. Chemical shifts for vinyl protons typically appear at δ 4.5–6.5 ppm .

- HPLC : Use C18 columns with 1.4% ether-hexane eluent to separate photoproducts or degradation intermediates .

- IR : Stretching vibrations at 1600–1680 cm⁻¹ confirm C=C bonds .

Advanced Research Questions

Q. What mechanistic insights explain the β-aryl rearrangements observed during solvolysis of this compound derivatives?

- Mechanism : Solvolysis in 2,2,2-trifluoroethanol (TFE) generates linear vinyl cations, which undergo β-p-methoxyphenyl rearrangement. The methoxy group stabilizes carbocation intermediates via resonance, favoring aryl migration over direct solvent trapping. Kinetic studies show a 5.7:1 ratio of rearrangement vs. solvent capture in TFE at 120°C .

- Experimental Design : Use isotopic labeling (e.g., deuterated solvents) and competitive trapping agents (e.g., toluene-p-thiolate) to track migratory pathways .

Q. How do computational studies elucidate the noncovalent interactions influencing this compound's reactivity?

- Computational Approach : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveals that electrostatic interactions dominate in solvent complexes (e.g., with methanol). The methoxy group enhances electron density on the vinyl ether, increasing susceptibility to electrophilic attack .

- Benchmarking : Compare computed vibrational frequencies with experimental IR data to validate models .

Q. How can researchers resolve contradictions in reported degradation rates of this compound under varying conditions?

- Data Analysis : Contradictions arise from solvent polarity and trace oxidant presence. For example, ozonolysis in cyclohexane yields secondary organic aerosols (SOA) with 20–30% mass yield, while aqueous-phase reactions favor hydrolysis. Use controlled radical quenching (e.g., cyclohexane excess) to isolate degradation pathways .

- Recommendation : Standardize reaction conditions (e.g., O₃ concentration, humidity) and employ tandem MS for product identification .

Data Contradiction Analysis

Q. Why do solvolysis studies report divergent product distributions for this compound in different solvents?

- Contradiction : In TFE, solvolysis of 2,2-bis-p-methoxyphenyl-1-phenylvinyl bromide yields 85% β-phenyl rearranged ethers, whereas 60% ethanol produces unrearranged acetophenone derivatives .

- Resolution : Solvent nucleophilicity and ion-pair stabilization differ. TFE’s low nucleophilicity favors carbocation rearrangement, while ethanol traps cations directly. Design experiments with mixed solvents to map solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.